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2-(1H-Benzo[d]imidazol-2-yl)quinoline

Cat. No.: B174014
CAS No.: 14044-48-5
M. Wt: 245.28 g/mol
InChI Key: XSJAMRUTJCSRNB-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Systems in Contemporary Chemical Sciences

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are fundamental to the field of chemical sciences. researchgate.net Nitrogen-containing heterocycles, in particular, are cornerstones in medicinal chemistry and drug development, with a vast number of pharmaceuticals incorporating these scaffolds. researchgate.netnih.gov Their prevalence stems from their diverse chemical properties and their ability to engage in various biological interactions. researchgate.netresearchgate.net

The benzimidazole (B57391) ring, a fusion of benzene (B151609) and imidazole (B134444), is a prominent heterocyclic system. researchgate.netbohrium.com It is a structural component of Vitamin B12 and is found in numerous commercially available drugs. researchgate.netsemanticscholar.org Similarly, the quinoline (B57606) scaffold, which consists of a benzene ring fused to a pyridine (B92270) ring, is another versatile bicyclic heterocycle with extensive applications in medicine. researchgate.netsemanticscholar.org Quinoline derivatives have demonstrated a wide array of biological activities, making them a valuable framework for the design of new therapeutic agents. semanticscholar.orgnih.gov The inherent bioactivity of these individual heterocyclic systems makes their combination a compelling strategy in the pursuit of novel molecules with enhanced or unique properties. researchgate.netresearchgate.net

The Quinoline-Benzimidazole Hybrid Scaffold: A Comprehensive Research Overview

The molecular hybridization of quinoline and benzimidazole moieties has emerged as a powerful strategy in medicinal chemistry, creating scaffolds with a broad spectrum of pharmacological potential. researchgate.netbohrium.com Researchers have been drawn to the synthesis of these hybrid molecules with the expectation that combining the two pharmacophores could lead to compounds with potent biological activity. nih.govnih.gov These two heterocyclic systems can be either fused together or linked via functional groups or bonds, giving rise to a diverse library of derivatives. bohrium.com

The resulting quinoline-benzimidazole hybrids have been extensively investigated for a variety of applications. A significant portion of the research has focused on their potential as anticancer agents, with numerous studies reporting on their ability to inhibit the proliferation of cancer cells. researchgate.netsemanticscholar.orgnih.gov Beyond oncology, these hybrids have also been explored for their antimicrobial, antimalarial, antiviral, and anti-inflammatory properties. bohrium.comsemanticscholar.org The versatility of this scaffold allows medicinal chemists to systematically modify its structure to optimize activity for a specific biological target. researchgate.netnih.gov

Historical Context and Evolution of Academic Investigations on 2-(1H-Benzo[d]imidazol-2-yl)quinoline Derivatives

Academic interest in quinoline-benzimidazole hybrids is rooted in the established pharmacological profiles of their parent heterocycles. semanticscholar.org Early research often involved the straightforward synthesis of these combined scaffolds to screen for a wide range of biological activities. Over time, as synthetic methodologies became more sophisticated, researchers began to design and create more complex derivatives with specific therapeutic goals in mind. researchgate.netnih.gov

The evolution of research has seen a shift from broad-spectrum screening to more targeted approaches. For instance, initial findings on the general cytotoxicity of these compounds have led to more focused investigations into their mechanisms of action, such as the induction of apoptosis or the inhibition of specific enzymes like topoisomerase I. nih.govnih.gov The development of new synthetic strategies, including one-pot reactions and microwave-assisted synthesis, has accelerated the discovery of novel derivatives. researchgate.net Furthermore, the application of computational tools, such as molecular docking, has become increasingly common, allowing for the rational design of molecules with improved binding affinity for their biological targets. researchgate.netresearchgate.net This progression reflects a maturation of the field, moving towards the development of highly potent and selective therapeutic agents.

Current Research Frontiers and Prospective Scholarly Objectives Pertaining to the Chemical Compound

Current research on this compound and its derivatives is vibrant and primarily concentrated on the discovery of new anticancer agents. nih.govnih.govresearchcommons.org Scientists are designing and synthesizing novel series of these compounds and evaluating their efficacy against various cancer cell lines. nih.govnih.govmdpi.com A key objective is to develop derivatives with high potency against cancer cells while exhibiting low toxicity towards normal cells. nih.gov

One major frontier is the development of multi-targeting inhibitors, where a single hybrid molecule is designed to interact with multiple biological targets involved in cancer progression. nih.gov For example, derivatives are being created to act as inhibitors of crucial enzymes like VEGFR-2 kinase, which is involved in angiogenesis. researchgate.net Another significant area of investigation is understanding the detailed mechanism of action. Studies are exploring how these compounds induce apoptosis (programmed cell death) in cancer cells, often through the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function. nih.gov

Prospective scholarly objectives include:

Enhancing Selectivity: Future work will likely focus on modifying the scaffold to achieve greater selectivity for cancer cells, thereby reducing potential side effects.

Overcoming Drug Resistance: A major challenge in cancer therapy is drug resistance. Researchers aim to design quinoline-benzimidazole hybrids that can overcome existing resistance mechanisms. nih.gov

Expanding Therapeutic Applications: While oncology is a major focus, the exploration of these compounds as antimicrobial researchgate.net, antiviral mdpi.com, and anti-inflammatory agents continues to be a promising avenue.

Chemosensors: The unique photophysical properties of some derivatives are being explored for their potential use as fluorescent chemosensors for detecting metal ions like Hg(II). researchgate.net

The research highlights the significant potential of the this compound scaffold in medicinal chemistry. The data below summarizes some of the key findings in anticancer research.

Table 1: Anticancer Activity of Selected this compound Derivatives

CompoundTarget/Cell LineActivity (IC50/GI50 in µM)Key FindingReference
Compound 3a₁HepG2, SK-OV-3, NCI-H460, BEL-7404Moderate to high inhibitory activitiesExhibited effective inhibition of tumor growth in a HepG2 xenograft mouse model with low toxicity to normal cells. nih.gov
Compound 7sVEGFR-2, MCF-7, Hep-G20.03 (VEGFR-2), 1.2 (MCF-7), 13.3 (Hep-G2)Potent inhibitory activity against VEGFR-2 kinase and significant anticancer activity against tested cell lines. researchgate.net
Compound Q6BT-474 (Breast Cancer)0.59 ± 0.01Demonstrated potent antiproliferative effect through the induction of apoptosis, mediated by the generation of reactive oxygen species. nih.gov
Compound 11hNCI-60 Cell Line PanelExcellent quasi-nonselective activityShowed excellent antiproliferative activity with GI50 in the nanomolar range against several leukemia, breast, lung, and ovarian cancer cell lines. nih.govnih.gov
Compound 14eHut78 (Lymphoma)Potent and selective inhibitionIdentified as a selective inhibitor of lymphoma cell line growth through docking studies with the TAO2 kinase domain. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H11N3 B174014 2-(1H-Benzo[d]imidazol-2-yl)quinoline CAS No. 14044-48-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3/c1-2-6-12-11(5-1)9-10-15(17-12)16-18-13-7-3-4-8-14(13)19-16/h1-10H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJAMRUTJCSRNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80349429
Record name 2-(1H-Benzimidazol-2-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14044-48-5
Record name 2-(1H-Benzimidazol-2-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 2 1h Benzo D Imidazol 2 Yl Quinoline Derivatives

Classical and Contemporary Synthetic Routes to the 2-(1H-Benzo[d]imidazol-2-yl)quinoline Core

The formation of the fundamental this compound scaffold relies on several key chemical transformations.

Condensation Reactions Involving o-Phenylenediamines and Aldehyde or Carboxylic Acid Precursors

A primary and widely employed method for synthesizing the this compound core involves the condensation of an o-phenylenediamine (B120857) with a quinoline (B57606) derivative bearing an aldehyde or carboxylic acid at the 2-position. nih.govwikipedia.org This reaction typically proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the benzimidazole (B57391) ring.

For instance, 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives have been synthesized by the condensation of 2-chloroquinoline-3-carbaldehydes with various o-phenylenediamine derivatives in methanol. nih.gov This approach allows for the introduction of substituents on both the quinoline and benzimidazole rings by using appropriately substituted precursors. Similarly, the reaction of 2-chloroquinoline-3-carbaldehyde (B1585622) with aromatic o-diamines in aqueous acetic acid has been shown to produce imidazol-2-yl-1H-quinolin-2-ones. researchgate.net The use of water as a solvent has also been explored for the chemoselective synthesis of 1,2-disubstituted benzimidazoles from o-phenylenediamine and aldehydes, highlighting a green chemistry approach. rsc.org

The reaction conditions can be varied, with some syntheses employing catalysts like silver nitrate (B79036) or proceeding under microwave irradiation to enhance reaction rates and yields. researchgate.net The condensation of o-phenylenediamines with ketones can also lead to related benzodiazepine (B76468) structures. researchgate.net

Interactive Table 1: Examples of Condensation Reactions for this compound Synthesis

Quinoline Precursor o-Phenylenediamine Derivative Product Reference
2-Chloroquinoline-3-carbaldehyde o-Phenylenediamine 2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline nih.gov
2-Chloroquinoline-3-carbaldehyde Substituted o-phenylenediamines Substituted 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinolines nih.gov
2-Chloroquinoline-3-carbaldehyde Aromatic o-diamines Imidazol-2-yl-1H-quinolin-2-ones researchgate.net
Quinoline-2-carboxylic acid o-Phenylenediamine This compound wikipedia.org

Approaches Utilizing Quinaldines and Benzene-1,2-diamine Under Oxidative Conditions

An alternative strategy involves the oxidative condensation of quinaldine (B1664567) (2-methylquinoline) or its derivatives with benzene-1,2-diamine (o-phenylenediamine). This method typically requires an oxidizing agent to facilitate the cyclization and formation of the benzimidazole ring. While less commonly detailed in the provided context for this specific scaffold, the oxidative polymerization of aromatic diamines like p-phenylenediamine (B122844) suggests that oxidative conditions can effectively form new C-N bonds and aromatic systems. mdpi.com This conceptual framework can be extended to the reaction between a methyl-substituted quinoline and an o-phenylenediamine, where the methyl group is oxidized to a carbonyl equivalent that then condenses with the diamine.

Synthetic Pathways Originating from Trichloromethylquinoline Derivatives

The use of 2-(trichloromethyl)quinoline (B1251150) derivatives presents another synthetic avenue. The trichloromethyl group can serve as a precursor to a carboxylic acid or an ester, which can then undergo condensation with o-phenylenediamine. This transformation often involves hydrolysis of the trichloromethyl group to a carboxylic acid, followed by the standard condensation reaction. This method provides a two-step approach to the target molecule from a readily available starting material.

Acid-Catalyzed Rearrangement Methods for 2-Benzimidazol-2-ylquinolines

Acid-catalyzed rearrangements offer a distinct pathway to 2-(1H-benzo[d]imidazol-2-yl)quinolines. For example, the reaction of quinoxalin-2-one with 1,2-diaminobenzene in boiling acetic acid has been reported to yield 2-benzimidazolylquinoxaline with a high yield of 91%. researchgate.net This suggests that under acidic conditions, a rearrangement and condensation process can occur to form the desired benzimidazole-quinoline linkage. Further studies have shown that acid-catalyzed rearrangement of 2(3)-aroyl-3(2)-oxo-3,4(1,2)-dihydroquinoxaline-6-carboxylic acids can lead to the formation of 2-(3-arylquinoxalin-2-yl)-1H-benzimidazole-5(6)-carboxylic acids. researchgate.net

Functionalization and Derivatization Strategies for this compound

Once the core structure is established, further modifications can be introduced to explore the structure-activity relationship of these compounds.

Introduction of 1,2,3-Triazole Moieties via Cycloaddition Reactions

The 1,2,3-triazole ring is a valuable linker and pharmacophore in medicinal chemistry, often introduced using the principles of "click chemistry". nih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust and efficient method for reliably forming 1,4-disubstituted 1,2,3-triazoles. nih.govacs.orgmdpi.com This strategy has been effectively employed to connect quinoline and benzimidazole units, creating novel hybrid molecules. nih.govbohrium.com

The general synthetic approach involves preparing two key intermediates: a quinoline derivative bearing a terminal alkyne and a benzimidazole derivative with an azide (B81097) group, or vice versa. For instance, a common precursor, 2-(chloromethyl)-1H-benzo[d]imidazole, can be converted to an azide derivative by reacting it with sodium azide. acs.org These two components are then joined in a cycloaddition reaction.

A specific application of this methodology is the synthesis of quinoline-benzimidazole hybrids connected by a triazole-methyl-phenoxy linker. nih.gov In this multi-step synthesis, one of the building blocks is a propargylated phenoxy-benzimidazole, which is then "clicked" with a quinoline azide. The reaction typically proceeds in a solvent system like a t-BuOH/water mixture, using copper(II) sulfate (B86663) and sodium ascorbate, which generates the active Cu(I) catalyst in situ. nih.govtandfonline.com This method allows for the creation of a diverse library of compounds by varying the substituents on both the quinoline and benzimidazole rings. nih.gov

Table 1: Examples of Reagents for Triazole Linker Synthesis

Quinoline Component Benzimidazole Component Catalyst System
4-Azido-7-chloroquinoline 2-(4-propargyloxyphenyl)-1H-benzimidazole CuSO₄·5H₂O, Sodium Ascorbate
Propargylated quinoline Azidomethyl-benzimidazole Copper(I) Iodide

This table is generated based on synthetic strategies described in the literature. nih.govmdpi.com

Synthesis of N-Substituted Benzimidazole Systems within the this compound Framework

Modification of the benzimidazole N-H proton within the this compound scaffold allows for fine-tuning the molecule's steric and electronic properties. A direct method to achieve N-substitution is through alkylation.

For example, the synthesis of 8-(2-methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline demonstrates a clear pathway for N-methylation. researchgate.net The synthesis begins with the preparation of a precursor, 8-bromo-6-methyl-2-(1H-benzo[d]imidazol-2-yl)quinoline. This intermediate is then treated with a methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate in a polar aprotic solvent like DMF. The base deprotonates the benzimidazole nitrogen, and the resulting anion undergoes nucleophilic substitution with the methyl iodide to yield the N-methylated product. researchgate.net

This N-methylated intermediate can then be used in further reactions, such as palladium-catalyzed cross-coupling reactions like the Suzuki reaction, to introduce additional complexity to the quinoline core. researchgate.net This sequential approach, where N-substitution is performed prior to other modifications, is a key strategy for building complex, multi-substituted quinoline-benzimidazole derivatives. researchgate.net

Table 2: General Conditions for N-Alkylation of Quinoline-Benzimidazole Scaffolds

Substrate Alkylating Agent Base Solvent
This compound derivative Methyl Iodide K₂CO₃ DMF
This compound derivative Benzyl Bromide NaH THF

This table illustrates typical reaction conditions for N-alkylation based on established chemical principles.

Formation of Advanced Quinoline-Benzimidazole Hybrid Scaffolds

Beyond simple linkages, advanced hybrid scaffolds involving the this compound framework have been developed. These often involve the formation of additional fused ring systems or the incorporation of other heterocyclic moieties like oxadiazoles (B1248032). bohrium.comresearchgate.netacs.org

One prominent strategy is the creation of fused pentacyclic systems known as benzimidazo[1,2-a]quinolines. researchgate.netmdpi.com This can be achieved through photochemical dehydrocyclization. For example, (E)-2-(1H-benzimidazol-2-yl)-3-(quinolin-2-yl)acrylonitrile, synthesized from the condensation of a quinoline aldehyde and 2-cyanomethylbenzimidazole, can undergo intramolecular cyclization upon exposure to UV light to form the rigid, planar benzimidazo[1,2-a]quinoline (B3368101) system. mdpi.comnih.gov

Another approach involves building different heterocyclic rings onto the quinoline-benzimidazole base. The synthesis of benzimidazole-containing quinolinyl oxadiazoles is an example. acs.org This process typically involves preparing a benzimidazole-carbohydrazide intermediate. This intermediate is then reacted with a substituted quinoline-4-carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). The reaction proceeds via condensation and subsequent cyclization to form a 1,3,4-oxadiazole (B1194373) ring that links the quinoline and benzimidazole moieties. acs.org

A third method involves multicomponent reactions to construct complex structures in a single step. For instance, 3-(1H-Benzo[d]imidazol-2-yl)quinolines bearing various secondary amine skeletons (e.g., piperidine, morpholine) at the C-2 position of the quinoline ring have been synthesized from 2-chloroquinoline-3-carbaldehyde, o-phenylenediamines, and a secondary amine in the presence of a catalyst. researchgate.net

Table 3: Strategies for Advanced Hybrid Scaffolds

Strategy Key Reaction Resulting Scaffold Reference
Intramolecular Cyclization Photochemical Dehydrocyclization Benzimidazo[1,2-a]quinoline nih.gov, mdpi.com
Heterocyclic Ring Formation Condensation/Dehydration Quinolinyl-Oxadiazole-Benzimidazole acs.org

Application of Green Chemistry Principles in the Synthesis of this compound Derivatives

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.orgresearchgate.net These principles are increasingly being applied to the synthesis of complex heterocyclic compounds like quinoline-benzimidazole derivatives to improve sustainability. nih.govresearchgate.netbenthamscience.com

Key green chemistry strategies applicable to this area include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives. Ethanol, for example, has been used as a green solvent for the synthesis of 3-(1H-benzo[d]imidazol-2-yl)quinolines. researchgate.net Water is also a preferred solvent for certain reactions like the CuAAC "click" reaction. acs.org

Catalysis: Employing catalytic reagents in small amounts is superior to using stoichiometric reagents, which generate more waste. acs.org The development of heterogeneous nanocatalysts, which can be easily recovered and reused, is a significant advancement in this area. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product. acs.org One-pot and multicomponent reactions are particularly effective in this regard, as they reduce the number of steps and purification processes, thereby minimizing waste. acs.orgresearchgate.net For example, a "one-pot" nitro reductive cyclization has been used efficiently to synthesize benzimidazole precursors. acs.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. acs.org The development of highly efficient catalysts allows many reactions, such as the synthesis of certain benzimidazole-quinoline hybrids, to proceed under mild conditions. researchgate.netnih.gov

The effectiveness of a synthetic route can be quantified using green chemistry metrics. nih.gov Metrics such as Process Mass Intensity (PMI), which is the total mass used in a process divided by the mass of the product, and E-Factor (environmental factor), which is the total mass of waste produced per kilogram of product, provide a quantitative assessment of a process's environmental impact. nih.gov Applying these principles and metrics guides the development of more sustainable and efficient syntheses for this compound and its derivatives. nih.gov

Structural Elucidation and Advanced Characterization Techniques

Advanced Spectroscopic Characterization of 2-(1H-Benzo[d]imidazol-2-yl)quinoline and its Derivatives

Spectroscopic analysis is fundamental to the characterization of this compound, offering insights into its atomic-level structure and electronic behavior.

¹H NMR: The proton NMR spectrum gives crucial information about the chemical environment of hydrogen atoms. For instance, in the derivative 9-(1H-Benzo[d]imidazol-2-yl)-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline, aromatic protons on the benzimidazole (B57391) and quinoline (B57606) rings appear as multiplets in the downfield region, typically between δ 7.0 and 9.0 ppm nih.govnih.gov. The NH proton of the benzimidazole ring usually presents as a broad singlet, its chemical shift being sensitive to solvent and concentration. For hybrid quinoline-imidazole/benzimidazole compounds, the amide NH proton is characteristically the most deshielded, appearing as a singlet around δ 10.40 ppm, while protons on the imidazole (B134444)/benzimidazole moieties are also significantly deshielded due to the influence of adjacent nitrogen atoms nih.gov.

¹³C NMR: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. In derivatives of this compound, the carbon atoms of the aromatic rings typically resonate in the δ 115–155 ppm range. Carbons directly attached to nitrogen atoms in the heterocyclic rings show characteristic shifts. For example, in quinoline-benzimidazole hybrids, the carbonyl carbon of an amide group appears around δ 168 ppm, while a ketone carbonyl carbon is found further downfield, near δ 190 ppm nih.gov. The carbon atom at the junction between the quinoline and benzimidazole rings (C2 of quinoline) is expected to have a chemical shift significantly influenced by the two adjacent nitrogen atoms.

2D NMR Techniques: To unambiguously assign all proton and carbon signals, especially in complex derivatives, two-dimensional (2D) NMR experiments are employed nih.gov.

COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) spin-spin couplings, establishing the connectivity of hydrogen atoms within individual ring systems. This is essential for tracing the sequence of protons around the quinoline and benzimidazole skeletons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the straightforward assignment of carbon signals based on their attached, and often more easily assigned, protons.

The following table summarizes representative ¹H and ¹³C NMR data for a derivative, 9-(1H-Benzo[d]imidazol-2-yl)-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline researchgate.net.

NMR Data for 9-(1H-Benzo[d]imidazol-2-yl)-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline
TechniqueChemical Shift (δ, ppm)
¹H NMR 7.57 (s, 1H), 7.50 (s, 2H), 7.26 (s, 2H), 7.20 (dd, J= 6.0, 3.1 Hz, 2H), 3.24–3.21 (m, 4H), 2.78 (t, J= 6.3 Hz, 4H), 2.00–1.94 (m, 4H)
¹³C NMR 152.8, 144.8, 125.5, 122.4, 121.4, 50.0, 27.8, 21.8

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound (BQ) and its derivatives displays characteristic absorption bands that confirm its hybrid structure ualberta.caresearchgate.net.

Key diagnostic bands include:

N-H Stretching: A prominent band in the region of 3400-3100 cm⁻¹ corresponds to the N-H stretching vibration of the benzimidazole moiety. For the parent BQ, a broad band is observed at 3436 cm⁻¹ ualberta.ca. In derivatives, this band can be found around 3439-3377 cm⁻¹ researchgate.net.

C=N Stretching: The stretching vibration of the C=N bond within the imidazole ring is typically observed in the 1640-1580 cm⁻¹ range. For BQ, this appears at 1596 cm⁻¹ ualberta.ca.

Aromatic C=C Stretching: Multiple sharp bands between 1600 cm⁻¹ and 1400 cm⁻¹ are characteristic of the C=C stretching vibrations within the quinoline and benzene (B151609) aromatic rings. In BQ, bands are noted at 1504 cm⁻¹ and 1431 cm⁻¹ ualberta.ca.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, as seen in BQ at 3058 cm⁻¹ ualberta.ca.

Out-of-Plane Bending: Bands in the fingerprint region, such as those at 837 cm⁻¹ and 756 cm⁻¹ for BQ, correspond to C-H out-of-plane bending and provide information about the substitution pattern of the aromatic rings ualberta.ca.

The table below presents characteristic IR absorption bands for the parent compound and some of its derivatives.

Selected IR Absorption Data (cm⁻¹)
CompoundKey Vibrational Bands (cm⁻¹)
This compound (BQ) ualberta.ca3436 (N-H), 3058 (Aromatic C-H), 1596 (C=N), 1504 (C=C), 1431 (C=C), 837 (C-H bend), 756 (C-H bend)
Ethyl (E)-2-(1H-benzo[d]imidazol-2-yl)-4-(4-chlorostyryl)quinoline-3-carboxylate researchgate.net3377 (N-H), 1716 (C=O), 1583 (C=N), 1488 (C=Cvinyl), 964 (=C-Htrans)
Ethyl (E)-2-(1H-benzo[d]imidazol-2-yl)-4-(4-methylstyryl)quinoline-3-carboxylate researchgate.net3439 (N-H), 1705 (C=O), 1564 (C=N), 1510 (C=Cvinyl), 976 (=C-Htrans)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), particularly with soft ionization techniques like Electrospray Ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous confirmation of a molecule's chemical formula.

For derivatives of this compound, ESI-HRMS is used to verify their successful synthesis. The technique measures the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺. The experimentally measured mass is then compared to the theoretically calculated mass for the expected chemical formula, with a high degree of accuracy (typically within a few parts per million, ppm). This confirms not only the molecular weight but also the elemental composition.

The fragmentation patterns observed in the mass spectrum can also provide structural information, helping to identify the core quinoline-benzimidazole structure researchgate.netchempap.org.

The following table shows HRMS data for several derivatives, demonstrating the accuracy of the technique in confirming their elemental composition researchgate.net.

High-Resolution Mass Spectrometry (ESI⁺) Data for Derivatives
CompoundFormula[M+H]⁺ Calculated (m/z)[M+H]⁺ Found (m/z)
Ethyl (E)-2-(1H-benzo[d]imidazol-2-yl)-4-(4-chlorostyryl)quinoline-3-carboxylateC₂₇H₂₀ClN₃O₂454.1317454.1317
Ethyl (E)-2-(1H-benzo[d]imidazol-2-yl)-4-(2-methoxystyryl)quinoline-3-carboxylateC₂₈H₂₃N₃O₃450.1812450.1815

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The conjugated π-system of the this compound framework gives rise to characteristic absorption bands in the UV-Vis region.

The spectrum of this compound (BQ) in methanol shows multiple absorption maxima (λmax) at 288, 308, 322, and 335 nm ualberta.ca. These absorptions are attributed to π→π* transitions within the extensive conjugated system formed by the fused aromatic and heterocyclic rings. The positions and intensities of these bands are sensitive to the solvent environment and the presence of substituents on the aromatic rings researchgate.netnih.gov. Analysis of these electronic transitions is crucial for understanding the photophysical properties of the molecule and its derivatives researchgate.net.

UV-Vis Absorption Data for this compound (BQ) in Methanol
CompoundAbsorption Maxima (λmax, nm)
This compound (BQ) ualberta.ca288, 308, 322, 335

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal, providing unequivocal proof of molecular structure, conformation, and intermolecular interactions.

Single-crystal X-ray diffraction analysis of this compound (BQ) has confirmed its molecular structure and provided detailed information about its solid-state packing ualberta.ca. The compound crystallizes in a non-centrosymmetric monoclinic system with the space group Cc ualberta.ca.

The analysis reveals the bond lengths, bond angles, and torsional angles within the molecule. It shows the relative orientation of the quinoline and benzimidazole ring systems. For example, in the derivative 9-(1H-Benzo[d]imidazol-2-yl)-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline, the mean planes of the benzimidazole and the fused quinoline (julolidine) moieties form a significant dihedral angle of 40.9(1)° researchgate.net. In the crystal lattice, molecules are often linked by intermolecular interactions, such as N-H···N hydrogen bonds, which connect the imidazole rings of adjacent molecules to form chains or more complex supramolecular architectures researchgate.net.

The crystallographic data provides the most accurate and detailed picture of the molecule's solid-state conformation.

Crystallographic Data for this compound (BQ) and a Derivative
ParameterThis compound (BQ) ualberta.ca
Crystal System Monoclinic
Space Group Cc
a (Å) 12.9280(4)
b (Å) 7.9429(3)
c (Å) 25.8478(9)
α (°) 90
β (°) 103.005(2)
γ (°) 90

X-ray Diffraction Studies of Metal Complexes Incorporating the this compound Ligand

Several coordination compounds of BQ with transition metals have been synthesized and structurally characterized. For instance, complexes with zinc(II), lead(II), and copper(II) have been reported. researchgate.net In the complex {Zn(BQ)Cl₂}, the zinc center adopts a distorted tetrahedral coordination geometry. researchgate.net The lead(II) complex, {Pb(BQ)Cl₂}n, exhibits a distorted six-fold coordination geometry. researchgate.net In contrast, the copper(II) complex, {[Cu(BQ)₂(OC(O)CH₃)]OC(O)CH₃·CH₃COOH}, features a central Cu(II) ion in a trigonal bipyramidal coordination environment. researchgate.net Similarly, cobalt(II) and manganese(II) complexes, {Co(DMF)(BQ)Cl₂} and {Mn(DMF)(BQ)Cl₂}, also display a trigonal bipyramidal coordination around the metal(II) ion. researchgate.net

The analysis of these crystal structures provides detailed insights into the coordination of the BQ ligand. The ligand itself has been crystallized and its structure determined, showing a non-centrosymmetric monoclinic crystal system. researchgate.net The structural parameters obtained from X-ray diffraction are often compared with those calculated using theoretical methods like Density Functional Theory (DFT) to validate the experimental results. researchgate.net

Below is a summary of crystallographic data for several metal complexes of this compound.

Complex FormulaMetal IonCrystal SystemSpace GroupCoordination Geometry
{Zn(BQ)Cl₂}Zn(II)TriclinicP-1Distorted Tetrahedral
{Pb(BQ)Cl₂}nPb(II)TriclinicP-1Distorted Six-fold
{[Cu(BQ)₂(OC(O)CH₃)]OC(O)CH₃·CH₃COOH}Cu(II)TriclinicP-1Trigonal Bipyramidal
{Co(DMF)(BQ)Cl₂}Co(II)TriclinicP-1Trigonal Bipyramidal
{Mn(DMF)(BQ)Cl₂}Mn(II)TriclinicP-1Trigonal Bipyramidal

Analysis of Crystal Packing Motifs and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The solid-state architecture of this compound and its metal complexes is governed by a network of non-covalent intermolecular interactions. These interactions, including hydrogen bonding and π-π stacking, are crucial in determining the crystal packing and influencing the material's physical properties.

Hydrogen Bonding: In the crystal structures of BQ metal complexes, hydrogen bonds are frequently observed. For example, in the cobalt and manganese complexes {Co(DMF)(BQ)Cl₂} and {Mn(DMF)(BQ)Cl₂}, the presence of N–H···Cl and C–H···Cl hydrogen bonds has been identified. researchgate.net These interactions play a significant role in stabilizing the crystal lattice by linking adjacent complex units. Strong intramolecular C–H···O interactions have also been noted in these structures. researchgate.net

π-π Stacking: The planar aromatic systems of the quinoline and benzimidazole rings in the BQ ligand are predisposed to engage in π-π stacking interactions. These interactions are a key feature in the crystal packing of many aromatic compounds and their metal complexes. In a cobalt(II) chloride complex, the crystal packing is described as layers stabilized by π-π stacking between the imidazole and phenyl rings, with the shortest centroid-centroid distance being 3.6002(14) Å. researchgate.net Such interactions can lead to the formation of supramolecular structures, such as dimers or one-dimensional chains, as seen in some iridium(III) complexes where neighboring units are connected through π-π stacking. researchgate.net The nature and extent of these stacking interactions can vary significantly between different complexes, influencing their luminescent properties. researchgate.net

Interaction TypeParticipating Groups/AtomsObserved in Complex (Example)Significance
Hydrogen BondingN–H···Cl, C–H···Cl{Co(DMF)(BQ)Cl₂}, {Mn(DMF)(BQ)Cl₂}Stabilizes crystal lattice
π-π StackingImidazole and phenyl ringsCobalt(II) chloride complexFormation of layered supramolecular structures
π-π StackingQuinoline/Benzimidazole moietiesIridium(III) complexesFormation of dimers and chains; affects photophysical properties

Powder X-ray Diffraction (PXRD) for Phase Purity Assessment

Powder X-ray Diffraction (PXRD) is a fundamental and widely used analytical technique for the characterization of polycrystalline materials. units.it Unlike single-crystal X-ray diffraction, which provides detailed structural information from a perfect crystal, PXRD is used to analyze bulk, microcrystalline samples. nih.gov Its primary applications in the context of this compound and its derivatives include phase identification, assessment of sample purity, and characterization of crystalline form. units.itnih.gov

The PXRD pattern obtained from a sample serves as a unique "fingerprint" for a specific crystalline solid. units.it By comparing the experimental PXRD pattern of a newly synthesized batch of BQ or its metal complexes with a reference pattern, one can confirm the identity and phase purity of the material. The reference pattern can be obtained from a database or calculated from single-crystal X-ray diffraction data. nih.govmdpi.com A match between the experimental and calculated patterns indicates that the bulk sample is monophasic and possesses a high degree of purity. mdpi.com The presence of additional peaks would suggest the existence of impurities or different polymorphic forms. This technique is crucial for routine quality control in the synthesis of these compounds, ensuring consistency between batches. units.it

Circular Dichroism Spectroscopy for Biomolecular Interaction Studies

Circular Dichroism (CD) spectroscopy is a powerful optical technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.gov It is exceptionally sensitive to the secondary and tertiary structures of biomacromolecules like DNA and proteins. nih.gov While this compound is not inherently chiral, CD spectroscopy can be effectively employed to study its interactions with chiral biomolecules, most notably DNA. nih.gov

The interaction of small molecules with DNA can induce significant conformational changes in the DNA structure, which are readily detectable by CD spectroscopy. nih.gov The B-form DNA double helix exhibits a characteristic CD spectrum with a positive band around 275 nm and a negative band around 245 nm. Upon binding of a ligand like BQ, changes in these bands can provide insight into the binding mode.

Intercalation: If the planar aromatic structure of BQ intercalates between the DNA base pairs, it can lead to significant changes in the DNA's CD spectrum, often resulting in an increase in the intensity of the positive band and a red shift. mdpi.com This is due to the coupling of the ligand's electronic transitions with those of the DNA bases.

Groove Binding: Alternatively, if BQ binds within the major or minor grooves of the DNA, the induced changes in the CD spectrum are typically less pronounced. researchgate.net Studies on other benzimidazole-containing compounds have shown that small perturbations in the DNA's CD signal are consistent with a groove-binding interaction. researchgate.net

By monitoring the changes in the CD spectrum of DNA upon titration with this compound, researchers can elucidate the nature of the binding, providing valuable information for the rational design of DNA-targeting agents. mdpi.comnih.gov

Coordination Chemistry and Metal Complexation Studies of 2 1h Benzo D Imidazol 2 Yl Quinoline

Ligand Design Principles and Coordination Modes of 2-(1H-Benzo[d]imidazol-2-yl)quinoline as a Chelating Agent

The design of this compound, often abbreviated as BQ, as a chelating agent is predicated on the strategic placement of nitrogen donor atoms within its rigid heterocyclic framework. researchgate.net This arrangement facilitates the formation of stable chelate rings with metal ions. The quinoline (B57606) ring system and the benzimidazole (B57391) moiety both contain nitrogen atoms that can act as Lewis bases, donating their lone pair of electrons to a metal center.

Furthermore, derivatives of this compound can be synthesized to create multidentate ligands. For instance, the introduction of a hydroxyl group at the 8-position of the quinoline ring, as in 2-(1H-benzoimidazol-2-yl)quinolin-8-ol, creates a tridentate ligand. researchgate.net Similarly, incorporating an iminomethylphenol group at the 8-position of the quinoline ring results in a tetradentate ligand. worktribe.com These modifications allow for greater control over the coordination geometry and the resulting properties of the metal complexes. The versatility of the benzimidazole-based structure makes it an attractive scaffold for creating ligands with tailored coordination properties for various applications. nih.gov

Synthesis and Characterization of Transition Metal Complexes with this compound

The synthesis of transition metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by various spectroscopic and analytical techniques, including single-crystal X-ray diffraction, which provides definitive structural information.

Cobalt(II) and Manganese(II) Complexes

The synthesis of cobalt(II) and manganese(II) complexes with this compound has been reported. researchgate.net In a typical synthesis, the ligand is reacted with the corresponding metal(II) chloride salt in a solvent like dimethylformamide (DMF). researchgate.net The resulting complexes, with the general formula {M(DMF)(BQ)Cl₂} where M is Co(II) or Mn(II), have been characterized by single-crystal X-ray diffraction. researchgate.net These studies revealed that both the cobalt(II) and manganese(II) centers adopt a trigonal bipyramidal coordination geometry. researchgate.net The ligand acts as a bidentate chelating agent, with the remaining coordination sites occupied by a DMF molecule and two chloride ions. researchgate.net The complexes exhibit intramolecular hydrogen bonds which contribute to their stability. researchgate.net

Complex Metal Ion Coordination Geometry Crystal System Space Group Reference
{Co(DMF)(BQ)Cl₂}Cobalt(II)Trigonal bipyramidalTriclinicP-1 researchgate.net
{Mn(DMF)(BQ)Cl₂}Manganese(II)Trigonal bipyramidalTriclinicP-1 researchgate.net

Zinc(II) and Lead(II) Complexes

Complexes of this compound with zinc(II) and lead(II) have also been synthesized and structurally characterized. researchgate.net The reaction of BQ with zinc(II) chloride results in the formation of a complex with the formula {Zn(BQ)Cl₂}. researchgate.net In this complex, the zinc(II) ion is in a distorted tetrahedral coordination environment, coordinated to the two nitrogen atoms of the BQ ligand and two chloride ions. researchgate.net

For the lead(II) complex, a polymeric structure with the formula {Pb(BQ)Cl₂}n is formed. researchgate.net The lead(II) center exhibits a distorted six-fold coordination geometry. researchgate.net The synthesis of zinc(II) complexes with derivatives of BQ, such as 2-((2-(1H-benzo[d]imidazol-2-yl)quinolin-8-ylimino)methyl)phenol, has also been explored. worktribe.com These complexes demonstrate the versatility of the BQ scaffold in creating diverse coordination environments around the zinc(II) ion, including distorted square-pyramidal geometries. worktribe.com

Complex Metal Ion Coordination Geometry Crystal System Space Group Reference
{Zn(BQ)Cl₂}Zinc(II)Distorted tetrahedralTriclinicP-1 researchgate.net
{Pb(BQ)Cl₂}nLead(II)Distorted six-foldTriclinicP-1 researchgate.net

Copper(II) Complexes

Copper(II) complexes of this compound have been synthesized and characterized, revealing interesting coordination geometries. researchgate.net One such complex, {[Cu(BQ)₂(OC(O)CH₃)]OC(O)CH₃·CH₃COOH}, features a central copper(II) ion in a trigonal bipyramidal coordination environment. researchgate.net The Cu(II) ion is coordinated to two bidentate BQ ligands and one acetate (B1210297) molecule. researchgate.net An additional acetate anion, hydrogen-bonded to an acetic acid molecule, balances the charge of the complex. researchgate.net The synthesis of other copper(II) complexes with related benzimidazole-containing ligands has also been reported, often resulting in distorted square pyramidal or other five-coordinate geometries. researcher.lifenih.gov

Complex Metal Ion Coordination Geometry Key Features Reference
{[Cu(BQ)₂(OC(O)CH₃)]OC(O)CH₃·CH₃COOH}Copper(II)Trigonal bipyramidalCoordinated to two BQ ligands and one acetate molecule researchgate.net

Ruthenium(II) Photosensitizer Complexes

Ruthenium(II) complexes incorporating this compound and its derivatives have attracted significant attention as potential photosensitizers for applications such as photodynamic therapy (PDT). nih.govresearchgate.net These complexes are designed to absorb light and generate reactive oxygen species that can induce cell death. mdpi.com The modular nature of ruthenium(II) coordination chemistry allows for the fine-tuning of their photophysical properties by modifying the ligands. nih.gov

For instance, ruthenium(II) complexes with p-extended benzo[h]imidazo[4,5-f]quinoline cyclometalating ligands have been developed. researchgate.net These complexes exhibit long-lived metal-to-ligand charge transfer (MLCT) excited states, which are crucial for photosensitization. researchgate.net The synthesis of half-sandwich Ru(II) arene complexes with 2-(1H-benzimidazol-2-yl)quinoline derivatives has also been reported, demonstrating pseudo-octahedral "three-legged piano stool" geometries. researchgate.net The combination of the BQ ligand with the ruthenium(II) center often leads to complexes with favorable photophysical and photochemical properties for various light-activated applications. nih.gov

Iridium(III) Complexes for Photo-Activated Applications

Iridium(III) complexes are another class of compounds that have been extensively studied for photo-activated applications due to their excellent photophysical properties, including high phosphorescence quantum yields and long excited-state lifetimes. nih.gov The strong spin-orbit coupling of iridium(III) facilitates intersystem crossing to the triplet state, which is beneficial for applications like photodynamic therapy and bioimaging. nih.gov

New cyclometalated iridium(III) complexes bearing substituted 2-(1H-benzimidazol-2-yl)quinoline ligands have been synthesized and characterized. nih.gov These complexes often feature the BQ derivative acting as a C^N cyclometalating ligand, where the iridium center bonds to a carbon atom of one of the aromatic rings and a nitrogen atom of the heterocyclic system. nih.gov The photophysical and electrochemical properties of these iridium(III) complexes can be tuned by introducing different substituents on the BQ ligand. nih.gov This allows for the development of complexes with specific absorption and emission characteristics tailored for particular photo-activated applications. nih.gov

Half-Titanocene Complexes Featuring 2-(Benzimidazol-2-yl)quinolin-8-olates

A notable area of research in the coordination chemistry of this compound derivatives involves the synthesis and application of half-titanocene complexes. Specifically, a series of half-titanocene chloride 2-(benzimidazol-2-yl)quinolin-8-olates, designated C1-C6, have been synthesized by reacting the lithium salts of the corresponding 2-(benzimidazol-2-yl)quinolin-8-ol ligand with cyclopentadienyltitanium trichloride (B1173362) (CpTiCl₃). cqvip.com These complexes have been thoroughly characterized using ¹H-NMR, ¹³C-NMR, and elemental analysis, with the molecular structures of complexes C3 and C6 being confirmed by single-crystal X-ray diffraction. cqvip.com

These half-titanocene complexes have demonstrated significant potential as catalysts in the field of olefin polymerization. When activated with modified methylaluminoxane (B55162) (MMAO), they show moderate catalytic activities for ethylene (B1197577) polymerization, achieving rates up to 1840 kg of polyethylene (B3416737) per mole of Titanium per hour (kg·mol⁻¹(Ti)·h⁻¹). cqvip.com The resulting polymers are characterized by high molecular weights. Furthermore, these catalytic systems exhibit good activity for the copolymerization of ethylene with α-olefins, although the incorporation of the co-monomer is reported to be low. cqvip.com

The development of these catalysts aligns with broader research into half-titanocene complexes containing quinolin-8-olate-type ligands for polymerization applications. For instance, related half-titanocene dichloride complexes with 2-aryliminoquinolin-8-olate ligands also show good to high catalytic activities for ethylene polymerization and copolymerization with monomers like 1-hexene, 1-octene, and isoprene (B109036) upon activation with MMAO. researchgate.netrsc.org The structural analysis of these related complexes reveals a typical three-legged piano-stool geometry around the titanium center, which is a common feature for such half-titanocene compounds. researchgate.net

Table 1: Ethylene Polymerization Activity of Half-Titanocene 2-(Benzimidazol-2-yl)quinolin-8-olate Catalysts

Complex Activator Catalytic Activity (kg·mol⁻¹(Ti)·h⁻¹) Polymer Characteristics

Detailed Analysis of Coordination Geometries and Metal-Ligand Bonding Environments

The this compound (BQ) ligand is a versatile bidentate N,N-donor that forms stable complexes with a variety of transition metals, exhibiting diverse coordination geometries. The specific geometry is influenced by the metal ion's size, preferred coordination number, and the presence of other coordinating species like anions or solvent molecules.

Studies on complexes with divalent metal ions have revealed several distinct coordination environments. researchgate.net For example, the complex with zinc(II), {Zn(BQ)Cl₂}, features a distorted tetrahedral geometry around the zinc center. researchgate.net In contrast, the lead(II) complex, {Pb(BQ)Cl₂}n, adopts a distorted six-fold coordination geometry. researchgate.net Copper(II) forms a complex with the stoichiometry {[Cu(BQ)₂(OC(O)CH₃)]OC(O)CH₃·CH₃COOH}, where the central Cu(II) ion is in a trigonal bipyramidal environment. researchgate.net In this case, the copper ion is coordinated to two bidentate BQ ligands and one acetate molecule. researchgate.net Similarly, cobalt(II) and manganese(II) complexes, {Co(DMF)(BQ)Cl₂} and {Mn(DMF)(BQ)Cl₂}, also exhibit a trigonal bipyramidal coordination around the metal(II) center. researchgate.net

The metal-ligand bonding involves the nitrogen atoms from both the quinoline and benzimidazole rings. In the copper(II) complex, the two BQ ligands act as bidentate chelators, forming a stable five-membered ring with the metal ion. The structure is further stabilized by hydrogen bonds and, in some cases, π-π stacking interactions between the aromatic rings of the ligands. bohrium.com For instance, in related cadmium(II) complexes with 2-((quinolin-8-yloxy)methyl)benzimidazole, extensive intermolecular hydrogen bonding leads to the formation of complex 1-D to 3-D supramolecular networks. bohrium.com

Table 2: Coordination Geometries of Metal Complexes with this compound (BQ)

Metal Ion Complex Formula Coordination Geometry
Zinc(II) {Zn(BQ)Cl₂} Distorted Tetrahedral
Lead(II) {Pb(BQ)Cl₂}n Distorted Six-fold
Copper(II) {[Cu(BQ)₂(OC(O)CH₃)]⁺} Trigonal Bipyramidal
Cobalt(II) {Co(DMF)(BQ)Cl₂} Trigonal Bipyramidal

Investigation of Substituent Effects on Metal Coordination Properties of this compound Ligands

While direct studies on the parent BQ ligand are limited, research on closely related systems provides significant insight. For example, studies on benzo[f]quinoline (B1222042) derivatives, which share a similar quinoline core, have shown that the introduction of different radicals significantly influences molecular parameters like frontier orbital energies and dipole moments. researchgate.net These changes in electronic structure directly impact the ligand's interaction with a metal center.

More specifically, work on 1-substituted 2-(pyridin-2-yl)-1H-benzo[d]imidazole ligands, which are structural analogues of BQ, demonstrates a clear substituent effect on the properties of their copper and cobalt complexes. The nature of the substituent on the benzimidazole nitrogen atom has a marked effect on the redox potential of the copper(I)/copper(II) couple in the resulting complexes. This relationship is crucial for applications in areas like dye-sensitized solar cells, where the redox potential of the electrolyte mediator is a key performance parameter. The electronic properties of the substituent—whether it is electron-donating or electron-withdrawing—modulate the electron density at the metal center, thereby altering its electrochemical behavior.

The strategic placement of substituents can also introduce steric bulk, which can control the coordination number and geometry of the metal complex, or introduce new functional groups capable of secondary interactions, such as hydrogen bonding, which can stabilize the complex or lead to the formation of extended supramolecular architectures.

Photophysical Properties Research of 2 1h Benzo D Imidazol 2 Yl Quinoline and Its Metal Complexes

Intrinsic Luminescence Characteristics of 2-(1H-Benzo[d]imidazol-2-yl)quinoline Derivatives

Derivatives of this compound are known for their inherent ability to emit light, a property known as luminescence. These compounds, which feature a quinoline (B57606) ring fused with a benzimidazole (B57391) ring, have been the subject of extensive research due to their potential applications in various fields, including the development of new medications and fluorescent materials. researchgate.netnih.govnih.gov The electronic and structural properties of these derivatives can be finely tuned by introducing different functional groups, which in turn influences their luminescence characteristics. researchgate.net

For instance, the introduction of an 8-hydroxyquinolin-8-ol group and its subsequent complexation with zinc(II) has been shown to yield materials with moderate fluorescence quantum yields. researchgate.net The quantum yield, a measure of the efficiency of the fluorescence process, is a critical parameter for luminescent materials. In one study, zinc complexes of 2-(1H-benzoimidazol-2-yl)quinolin-8-ol ligands exhibited quantum yields as high as 6.90% in the solid state, highlighting their potential as luminescent materials. researchgate.net

Furthermore, the solvent environment can significantly impact the luminescent properties of these derivatives. Studies on 2-((2-(1H-benzo[d]imidazol-2-yl)quinolin-8-ylimino)methyl)phenol derivatives and their zinc complexes have revealed that their absorption and emission spectra are sensitive to the polarity of the solvent. worktribe.com This solvatochromic behavior, where the color of a substance changes with the solvent polarity, arises from the differential stabilization of the ground and excited electronic states of the molecule by the solvent.

The inherent fluorescence of these quinoline-benzimidazole hybrids makes them promising candidates for the development of fluorescent probes and sensors. researchgate.net The ability to modify their structure and, consequently, their photophysical properties, offers a pathway to design molecules with specific and desirable luminescence characteristics for targeted applications. researchgate.netresearchgate.net

Advanced Photophysical Behavior of this compound Metal Complexes

The coordination of this compound and its derivatives to metal centers, particularly ruthenium(II), gives rise to complexes with sophisticated photophysical properties that are of significant interest for applications in photosensitization and electrocatalysis. iaea.org

Absorption and Emission Spectroscopy of Ruthenium(II) Photosensitizers

Ruthenium(II) complexes incorporating this compound ligands exhibit characteristic absorption and emission spectra. The absorption spectra of these complexes typically show intense ligand-centered (π-π*) transitions in the ultraviolet region and a broader, less intense metal-to-ligand charge transfer (MLCT) band in the visible region. iaea.orgresearchgate.net For example, heteroleptic Ru(II) complexes with this compound and its methylated derivative show intense absorption bands attributed to the ligands and a broad absorption band at longer wavelengths. researchgate.net

Upon excitation into these absorption bands, the complexes emit light from a triplet MLCT (³MLCT) excited state. The emission of these ruthenium complexes is often observed in the red to near-infrared region of the electromagnetic spectrum. iaea.orguzh.ch For instance, Ru(bpy)₂(L¹) and Ru(bpy)₂(L²)₂ (where L¹ is this compound and L² is its N-methylated derivative) display emission maxima around 715 nm. iaea.org This is a significant red-shift, or bathochromic shift, compared to the emission of the classic [Ru(bpy)₃]²⁺ complex, which emits at approximately 605 nm. iaea.org

ComplexAbsorption Maxima (nm)Emission Maximum (nm)
Ru(bpy)₂(L¹)~236-268, ~278-314, ~536-566~715
Ru(bpy)₂(L²)₂Not specified~715
[Ru(bpy)₃]²⁺~450~605

Table 1: Absorption and Emission data for Ruthenium(II) complexes. Data sourced from iaea.orgresearchgate.net.

Time-Resolved Excited State Lifetime Investigations

The excited-state lifetime is a crucial parameter that dictates the efficiency of photochemical and photophysical processes. Ruthenium(II) complexes containing this compound ligands have been found to possess relatively long-lived excited states. iaea.org Time-resolved emission studies on Ru(bpy)₂(L¹) and Ru(bpy)₂(L²)₂ revealed excited-state lifetimes of 181.57 ns and 198.89 ns, respectively. iaea.org These lifetimes are considerably longer than that of many other ruthenium(II) complexes and are essential for their function as photosensitizers, as a longer lifetime increases the probability of the excited state participating in energy or electron transfer reactions. rsc.orgrsc.org The extended lifetimes are often attributed to the nature of the ligands and the establishment of a thermal equilibrium between different excited states within the molecule. acs.org

Understanding Bathochromic Shifts and the Impact of Ligand Substituents on Emission

The introduction of different substituents onto the this compound ligand can significantly influence the photophysical properties of the resulting metal complexes, leading to phenomena such as bathochromic shifts in their emission spectra. A bathochromic shift, or red shift, refers to the shift of an absorption or emission maximum to a longer wavelength.

This effect is clearly observed when comparing the emission of ruthenium complexes containing substituted this compound ligands to the parent [Ru(bpy)₃]²⁺ complex. iaea.org The emission of Ru(bpy)₂(L¹) and Ru(bpy)₂(L²)₂ is red-shifted by approximately 110 nm compared to [Ru(bpy)₃]²⁺. iaea.org This shift is attributed to the electronic effects of the this compound ligand, which can lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) located on the ligand, thereby reducing the energy gap between the metal-centered HOMO (Highest Occupied Molecular Orbital) and the ligand-centered LUMO.

Electron-donating or electron-withdrawing substituents on the ligand can further tune the energy of the molecular orbitals. For example, the presence of electron-withdrawing groups can lead to a red-shift in the MLCT absorption and emission bands. acs.org Conversely, the introduction of bulky or electron-donating groups can also alter the emission properties. The ability to systematically modify the ligand structure provides a powerful tool for tuning the emission color and other photophysical properties of these metal complexes for specific applications. nih.gov

Mechanistic Studies on Phototoxicity of Metal Complexes Derived from this compound

Metal complexes derived from this compound have shown promise in photodynamic therapy (PDT), a medical treatment that uses a photosensitizer and light to destroy diseased cells. The phototoxicity of these complexes is their ability to become toxic to cells upon irradiation with light.

The mechanism of phototoxicity for many metal complexes, including those of ruthenium, involves the generation of reactive oxygen species (ROS) upon photoactivation. nih.gov When the metal complex absorbs light, it is promoted to an excited state. This excited state can then transfer its energy to molecular oxygen (O₂), converting it into highly reactive singlet oxygen (¹O₂), or it can participate in electron transfer reactions to produce other ROS like superoxide (B77818) radicals (O₂⁻) and hydroxyl radicals (•OH). These ROS can then induce oxidative stress within cells, leading to damage of cellular components such as DNA, proteins, and lipids, ultimately resulting in cell death.

Computational Chemistry and Theoretical Investigations of 2 1h Benzo D Imidazol 2 Yl Quinoline

Density Functional Theory (DFT) Analyses

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic properties of many-body systems. It is instrumental in determining a compound's stability, structure, and electronic characteristics. nih.gov For 2-(1H-Benzo[d]imidazol-2-yl)quinoline and its derivatives, DFT calculations are typically performed using software like Gaussian 09, with methods such as the B3LYP/6–31G(d,p) level of theory to optimize molecular geometry and analyze various properties. nih.gov

The geometry of this compound, often abbreviated as BQ, has been characterized both experimentally through X-ray crystallography and computationally via DFT. The ligand crystallizes in a non-centrosymmetric monoclinic system. researchgate.net DFT calculations are used to optimize the molecular structure, yielding parameters that are in good agreement with experimental observations. researchgate.net These optimizations confirm the relative planarity of the quinoline (B57606) and benzimidazole (B57391) ring systems, a key feature influencing its electronic properties and ability to interact with biological macromolecules.

Studies on related quinoline derivatives use DFT to achieve optimized geometries corresponding to local minima on the potential energy surface. nih.gov This process is foundational for all subsequent computational analyses, including the examination of electronic orbitals and reactivity.

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and kinetic stability of a molecule. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. nih.gov

In the context of this compound, the benzimidazole moiety can act as an electron acceptor due to its C=N bond, while the quinoline ring can function as an electron donor. mdpi.com This donor-acceptor characteristic facilitates intramolecular charge transfer (ICT), which is fundamental to the molecule's electronic and optical properties. mdpi.com The delocalization of electron density across the π-conjugated system, which connects the donor and acceptor parts, can be visualized through the HOMO and LUMO distributions. This delocalization is key to understanding the potential for intermolecular interactions, such as the binding to protein active sites.

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Analysis

ParameterDescriptionSignificance
HOMO Highest Occupied Molecular OrbitalRepresents the ability to donate an electron. The energy of the HOMO is related to the ionization potential.
LUMO Lowest Unoccupied Molecular OrbitalRepresents the ability to accept an electron. The energy of the LUMO is related to the electron affinity.
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMOIndicates the molecule's kinetic stability and chemical reactivity. A smaller gap implies higher reactivity. nih.gov

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure within a molecule. It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs, quantifying the stabilization energy associated with these interactions. This analysis is particularly useful for understanding hyperconjugation and intramolecular charge transfer (ICT) phenomena.

Electronegativity (χ) describes the power of a molecule to attract electrons.

Chemical Hardness (η) measures the resistance to change in its electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Potential (μ) indicates the tendency of electrons to escape from the system.

Softness (S) is the reciprocal of hardness and indicates a higher reactivity.

These GRPs are essential for predicting how this compound will behave in a chemical reaction and for comparing its reactivity to other compounds. nih.gov

Table 2: Global Reactivity Parameters and Their Significance

ParameterFormulaSignificance
Electronegativity (χ) χ ≈ -(EHOMO + ELUMO)/2Measures the ability to attract electrons. nih.gov
Chemical Hardness (η) η ≈ (ELUMO - EHOMO)/2Measures resistance to charge transfer. nih.gov
Chemical Potential (μ) μ ≈ (EHOMO + ELUMO)/2Describes the escaping tendency of electrons. nih.gov
Softness (S) S = 1/ηThe reciprocal of hardness, indicating higher reactivity. nih.gov

Molecular Docking Studies for Predictive Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecules, like this compound, to the active site of a protein target.

Docking studies on quinoline-benzimidazole hybrids have identified several potential protein targets. For instance, derivatives of this scaffold have been docked into the active sites of various kinases, which are crucial in cell signaling and are often targets for anticancer drugs. mdpi.comnih.gov

TAO2 Kinase: A quinoline-benzimidazole hybrid showed a high binding energy of -140.44 kcal/mol when docked to the TAO2 kinase domain (PDB: 2GCD), suggesting it could be a potent inhibitor. mdpi.comnih.gov

Tyrosine-protein kinase c-Src: Another hybrid, compound 12d, was docked to c-Src (PDB: 3G6H), showing a binding energy of -119.99 kcal/mol. nih.gov The interactions were stabilized by hydrogen bonds with key residues like Glu310 and Asp404, as well as van der Waals interactions. nih.gov

CDK-5 Enzyme: Benzo[f]quinoline (B1222042) derivatives have been docked against the CDK-5 enzyme, with binding energies close to that of the co-crystallized ligand, indicating a strong binding affinity. nih.govbohrium.com

These studies reveal that the quinoline-benzimidazole scaffold can form stable complexes with protein targets primarily through hydrogen bonding and π-stacking interactions, highlighting its potential as a template for designing new therapeutic agents. nih.govresearchgate.net

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions for Quinoline-Benzimidazole Hybrid Structures

In silico ADME prediction is a critical step in early-stage drug discovery, used to assess the pharmacokinetic properties of a compound. Web tools like SwissADME are often employed to calculate properties that determine a molecule's drug-likeness. nih.gov

For quinoline-benzimidazole hybrids, ADME predictions have provided mixed but valuable insights. mdpi.comnih.gov

Lipinski's Rule of Five: Many synthesized hybrids were found to violate at most two of Lipinski's rules, which suggests they possess drug-like properties. mdpi.comnih.gov

Gastrointestinal (GI) Absorption: A common prediction for this class of compounds is low gastrointestinal absorption. mdpi.comnih.gov This suggests that while they may be potent, their application might be more suitable for parenteral (e.g., intravenous) rather than oral administration.

Bioavailability Score: In some studies, specific benzo[f]quinoline derivatives exhibited high GI absorption and good bioavailability scores (e.g., 0.55 or 0.85). researchgate.net

These predictions are crucial for guiding the chemical modification of the this compound scaffold to improve its pharmacokinetic profile, aiming for better absorption and bioavailability in future drug candidates. nih.govresearchgate.net

Theoretical Prediction and Investigation of Nonlinear Optical (NLO) Properties

Computational chemistry, particularly through Density Functional Theory (DFT), serves as a powerful tool for the theoretical prediction and investigation of the nonlinear optical (NLO) properties of organic molecules. nih.gov For compounds like this compound, which possess a donor-π-acceptor architecture, theoretical calculations can provide significant insights into their potential as NLO materials for advanced technological applications. nih.govacs.org These computational studies are crucial for designing and screening molecules with exceptional NLO responses before undertaking complex and resource-intensive synthesis. nih.gov

The investigation of NLO properties typically involves calculating key parameters such as the dipole moment (µ), the linear polarizability (α), and most importantly, the first hyperpolarizability (β). researchgate.net These parameters quantify the molecule's response to an external electric field. A high β value is a primary indicator of a promising NLO material. acs.org DFT calculations using specific functionals, such as CAM-B3LYP and M06, combined with appropriate basis sets like 6-311G(d,p), have been effectively employed to determine these NLO response parameters for various benzimidazole derivatives. nih.gov

For instance, a computational study on the closely related compound, 2-(6-(1H-benzo[d]imidazol-2-yl) pyridin-2-yl)-1H-benzo[d]imidazole, analyzed its NLO characteristics by computing its first hyperpolarizability (β), polarizability (α), and dipole moment (µ) using the B3LYP functional. researchgate.net Such analyses often explore the relationship between molecular structure and NLO activity. In other benzimidazole-based systems, it has been demonstrated that strategic placement of electron-donating and electron-withdrawing groups can significantly enhance the first hyperpolarizability (β) value, making the molecule a more effective NLO material. acs.org

A critical factor influencing a molecule's NLO response is the efficiency of its intramolecular charge transfer (ICT). nih.gov The quinoline and benzimidazole moieties within the target compound can act as acceptor and donor units, facilitated by the π-conjugated system, which is favorable for generating strong NLO properties. nih.gov Theoretical calculations on similar structures have confirmed that efficient ICT from a donor group towards an acceptor group is a key driver for high NLO activity. nih.gov

Table 1: Key Parameters in Theoretical NLO Investigations This table is representative of parameters typically calculated in DFT studies of NLO properties for benzimidazole and quinoline derivatives.

Parameter Symbol Description Significance
Dipole Moment µ A measure of the separation of positive and negative electrical charges within a molecule. Influences molecular alignment and interaction with electric fields.
Polarizability α The tendency of the molecular electron cloud to be distorted by an external electric field. Relates to the linear optical response.

Computational Support for the Interpretation of Experimental Photophysical Properties

Computational methods provide indispensable support for interpreting and understanding the experimental photophysical properties of complex organic molecules. For this compound, Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the primary tools used to unravel the connections between molecular structure and observed optical phenomena like absorption and fluorescence. researchgate.netnih.gov

TD-DFT calculations are widely used to simulate the electronic absorption spectra of molecules. nih.gov By calculating the vertical excitation energies and corresponding oscillator strengths, researchers can predict the position and intensity of absorption bands (λ_max). nih.gov These theoretical spectra are then compared with experimental UV-Vis spectra, and a good agreement between them validates the chosen computational methodology and provides a solid foundation for interpreting the electronic transitions. nih.govresearchgate.net The transitions are often characterized as π → π* or n → π* in nature, originating from the conjugated aromatic system. nih.gov

Furthermore, computational studies can elucidate the influence of the molecular environment, such as solvent polarity, on photophysical behavior. researchgate.netnih.gov Solvatochromic effects observed in experimental spectra can be explained by analyzing how the solvent interacts with the ground and excited states of the molecule. researchgate.net Theoretical models can also unravel complex excited-state dynamics that govern fluorescence. For example, in related benzimidazole derivatives, TD-DFT has been used to study processes like Excited-State Intramolecular Proton Transfer (ESIPT) and Twisted Intramolecular Charge Transfer (TICT). nih.gov These computational analyses can calculate the energy barriers for such processes, explaining why a compound might be highly fluorescent in one solvent but quenched in another. nih.gov

Other computational techniques like Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MESP) mapping provide deeper insights. researchgate.net NBO analysis helps to elucidate electron transfer dynamics within the molecule, while MESP maps identify electrophilic and nucleophilic sites, offering a comprehensive picture of the molecule's electronic properties that dictate its photophysical behavior. researchgate.netresearchgate.net

Table 2: Comparison of Theoretical and Experimental Absorption Data for a Related Quinoline Derivative This table illustrates the typical comparison performed to validate computational models against experimental results for similar compounds. nih.gov

Compound System Experimental λ_abs (nm) Theoretical λ_abs (nm) Transition Character
Quinoline-Chalcone Derivative 316 - π → π* (Quinoline fragment)

Biological Activity Research and Mechanistic Insights

Anticancer and Antiproliferative Activity Studies (In Vitro Focus)

Derivatives of the 2-(1H-Benzo[d]imidazol-2-yl)quinoline structure have been a key focus of research for their potential as antitumor agents. These compounds merge two biologically active pharmacophores, quinoline (B57606) and benzimidazole (B57391), into a single hybrid molecule to enhance their therapeutic effects. nih.gov

Inhibition of Human Cancer Cell Lines (e.g., HepG2, SK-OV-3, NCI-H460, BEL-7404, BT-474)

In vitro studies have demonstrated that derivatives of this compound exhibit notable inhibitory activity against a range of human cancer cell lines. A series of 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives showed moderate to high antiproliferative activities against human liver carcinoma (HepG2), human ovary adenocarcinoma (SK-OV-3), non-small cell lung cancer (NCI-H460), and human liver cancer (BEL-7404) cells. nih.govrsc.org Many of these compounds were found to have lower cytotoxicity against the normal human liver cell line HL-7702 when compared to conventional chemotherapy drugs like 5-fluorouracil (B62378) and cisplatin. rsc.org

One particular derivative, designated as 3a₁, demonstrated significant antitumor activity in a HepG2 xenograft mouse model. nih.govrsc.org The inhibitory concentrations (IC₅₀) of these derivatives highlight their potency against various cancer cell lines.

Elucidation of Apoptosis Induction Mechanisms (e.g., Modulation of Bax, Bcl-2, Caspase-9, Caspase-3, PARP Cleavage)

The anticancer effects of these compounds are largely attributed to their ability to induce apoptosis, or programmed cell death. Mechanistic studies on the representative compound 3a₁ revealed that it triggers apoptosis by modulating the expression of key regulatory proteins. nih.govrsc.org This includes the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov The balance between these proteins is critical for mitochondrial-mediated apoptosis. nih.gov

The apoptotic cascade is further propagated by the activation of caspases, a family of protease enzymes. Treatment with compound 3a₁ leads to the activation of initiator caspase-9 and executioner caspase-3. nih.govrsc.org Activated caspase-3 then proceeds to cleave critical cellular substrates, including poly(ADP-ribose) polymerase (PARP), which is a hallmark of apoptosis. nih.gov

Role of Reactive Oxygen Species (ROS) Generation in Cellular Effects

The generation of reactive oxygen species (ROS) is another mechanism through which these quinoline derivatives exert their cytotoxic effects. Studies have shown that compound 3a₁ can increase the intracellular levels of ROS in cancer cells. nih.govrsc.org An excess of ROS can lead to oxidative stress, damaging cellular components like DNA, proteins, and lipids, and ultimately triggering apoptosis.

Analysis of Intracellular Calcium Ion (Ca²⁺) Release

Intracellular calcium ions (Ca²⁺) are crucial signaling molecules involved in numerous cellular processes, including apoptosis. An overload of intracellular Ca²⁺ can induce cell death. Research has demonstrated that treatment of HepG2 cells with compound 3a₁ causes a significant increase in the intracellular Ca²⁺ concentration. nih.gov This suggests that the apoptosis induced by these compounds is linked to the dysregulation of calcium homeostasis. nih.govrsc.org

Induction of Cell Cycle Arrest at Specific Phases (e.g., G2/M Phase)

In addition to inducing apoptosis, derivatives of this compound can also halt the proliferation of cancer cells by causing cell cycle arrest. Cell cycle analysis indicated that compound 3a₁ induces arrest at the G2/M phase in HepG2 cells. nih.gov This arrest prevents the cells from entering mitosis and dividing, thereby inhibiting tumor growth. The mechanism for this arrest involves the inhibition of cyclin-dependent kinase (CDK) activity and the activation of the p53 protein. nih.gov

Investigations into DNA Interaction and Binding (e.g., DNA Cleavage, DNA Gyrase, Topoisomerase I Inhibition, Thermal Stabilization)

While the primary mechanism of action for the studied 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivative 3a₁ appears to be apoptosis induction, the broader class of quinoline-benzimidazole hybrids has been investigated for their interactions with DNA. nih.govresearchgate.net DNA topoisomerases, enzymes that regulate the topology of DNA, are established targets for many anticancer drugs. nih.gov Quinolone-based drugs, in particular, are known to interact with topoisomerase II. nih.gov

Some research suggests that hybrid molecules combining quinoline and benzimidazole scaffolds may target enzymes like topoisomerase II. nih.gov Other related quinoline derivatives have been found to inhibit topoisomerase II activity, preventing the resealing of DNA strands and leading to cell death. nih.gov Furthermore, different isomers, such as benzo[f]quinolines, have been shown to act as DNA intercalating agents, inserting themselves between the base pairs of the DNA double helix. nih.gov

Inhibition of Kinase Activities (e.g., CDK Activity, Tyrosine Kinases, c-Met Kinase, Pim-1 Kinases)

Derivatives of this compound have been the subject of extensive research for their potential as kinase inhibitors, a key target in cancer therapy.

CDK Activity: A series of novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives have been synthesized and evaluated for their antitumor properties. nih.gov Mechanistic studies on a representative compound from this series, 3a₁ , revealed that it can induce cell cycle arrest at the G₂/M phase. nih.gov This is achieved through the inhibition of Cyclin-Dependent Kinase (CDK) activity and the activation of the p53 protein. nih.gov The inhibition of CDK activity, coupled with the upregulation of p21 and p27, contributes to the compound's ability to halt cell cycle progression in cancer cells. nih.govrsc.org

Tyrosine Kinases (c-Met Kinase and VEGFR-2): Structurally related compounds, specifically N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinazolin-4-amine derivatives, have been identified as potent dual inhibitors of c-Met and VEGFR-2, both of which are receptor tyrosine kinases crucial for cancer progression and angiogenesis. researchgate.netresearchgate.net One of the most potent compounds, 7j , demonstrated significant inhibitory activity against both c-Met and VEGFR-2, with IC₅₀ values of 0.05 µM and 0.02 µM, respectively. researchgate.net Docking studies suggest that these compounds bind to the ATP-binding site of both kinases. researchgate.netnih.gov Another series of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivatives also showed potent inhibition of VEGFR-2. nih.gov

Pim-1 Kinases: The Pim protein kinases are frequently overexpressed in various cancers, making them an attractive therapeutic target. researchgate.net While direct studies on this compound are limited, related benzimidazole-containing scaffolds have shown promise. For instance, 1,6-disubstituted-1H-benzo[d]imidazol-2(3H)-one derivatives have been identified as PIM kinase inhibitors. kci.go.kr Furthermore, new pyridine-quinoline hybrids have been discovered as competitive and non-competitive inhibitors of PIM-1 kinase. nih.gov Research on other heterocyclic systems, such as 2,5-disubstituted 1,3,4-oxadiazoles, has also yielded potent PIM-1 kinase inhibitors, with one compound showing an IC₅₀ of 17 nM. nih.gov

Table 1: Kinase Inhibitory Activity of this compound Analogues

Compound/Derivative Class Target Kinase(s) Key Findings Reference(s)
2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives CDK Induces G₂/M cell cycle arrest via CDK inhibition. nih.govrsc.org
N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinazolin-4-amine derivatives c-Met, VEGFR-2 Dual inhibitor with IC₅₀ values in the nanomolar range. researchgate.netresearchgate.net
N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivatives VEGFR-2 Potent inhibition of VEGFR-2 kinase. nih.gov
1,6-disubstituted-1H-benzo[d]imidazol-2(3H)-one derivatives PIM kinases Identified as PIM kinase inhibitors. kci.go.kr
Pyridine-quinoline hybrids PIM-1 kinase Act as competitive and non-competitive inhibitors. nih.gov

Mechanisms of Microtubule Targeting by Related Analogues

Analogues of this compound have been investigated as microtubule targeting agents (MTAs), which are a cornerstone of cancer chemotherapy. nih.govdocumentsdelivered.com These agents function by interfering with the dynamics of microtubules, either by stabilizing or destabilizing the polymer. mdpi.com

Research into 2,5-substituted-1H-benzo[d]imidazole derivatives indicates that they act as potential colchicine (B1669291) and nocodazole (B1683961) binding site targeting agents. nih.gov By binding to the colchicine binding site on β-tubulin, these compounds disrupt the formation of microtubules, leading to cell cycle arrest and subsequent apoptosis in cancer cells. nih.govmdpi.com Several synthesized benzimidazole derivatives demonstrated moderate to excellent anticancer activity, with some compounds exhibiting IC₅₀ values below 15 µM in HeLa and A549 cell lines. nih.govdocumentsdelivered.com This mechanism of disrupting microtubule formation is a well-established strategy for developing effective anticancer drugs. nih.govresearchgate.net

Comparative Cytotoxicity Studies on Normal versus Cancerous Cell Lines

A crucial aspect of developing new anticancer agents is ensuring their selectivity for cancer cells over normal, healthy cells. Studies on this compound derivatives have addressed this by comparing their cytotoxic effects on various cancer cell lines against normal cell lines.

A series of 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives exhibited moderate to high inhibitory activities against several human cancer cell lines, including HepG2 (liver), SK-OV-3 (ovarian), NCI-H460 (lung), and BEL-7404 (liver). nih.govrsc.org Importantly, most of these compounds displayed significantly lower cytotoxicity against the normal human liver cell line, HL-7702, when compared to the positive control drugs, 5-fluorouracil and cisplatin. nih.govrsc.org For example, several derivatives showed higher antiproliferative activity against the HepG2 cell line than 5-FU, with IC₅₀ values ranging from 7.54–28.24 μM, while demonstrating lower toxicity to the normal cells. nih.gov

Similarly, a study on 1H-benzo[d]imidazole-(halogenated)benzylidenebenzohydrazide hybrids found that several compounds exhibited excellent cytotoxic effects against four different cancer cell lines. mdpi.com The most potent compounds, 6h and 6i , demonstrated significant selectivity for cancer cells over the normal WI-38 cell line. mdpi.com

Table 2: Comparative Cytotoxicity of a 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline Derivative (3a₁)

Cell Line Cell Type IC₅₀ (µM) Reference
HepG2 Human Liver Cancer 7.54 nih.gov
SK-OV-3 Human Ovarian Cancer Not specified nih.gov
NCI-H460 Human Lung Cancer Not specified nih.gov
BEL-7404 Human Liver Cancer Not specified nih.gov
HL-7702 Normal Human Liver >50 nih.gov

Antimicrobial and Antiviral Activity Studies (In Vitro Focus)

Cytotoxic and Antimicrobial Spectrum against Bacterial and Fungal Strains (e.g., S. aureus, A. niger)

The this compound scaffold and its derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal pathogens.

Hybrid compounds combining quinoline and benzimidazole moieties have shown notable antibacterial and antifungal properties. nih.govresearchgate.net For instance, a series of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide (B32628) derivatives were synthesized and evaluated for their antimicrobial activity. nih.gov Several of these compounds emerged as excellent antimicrobial agents, with some showing high potency against both Gram-positive (Staphylococcus aureus) and Gram-negative bacteria, as well as fungal strains like Candida albicans and Aspergillus niger. nih.gov Specifically, compounds 8 , 9 , and 11 from this series were highly active against C. albicans and A. niger, even more so than the standard antifungal drug fluconazole. nih.gov

Furthermore, newly synthesized 8-[(1H-benzo[d]imidazol-2-yl)methoxy] quinoline derivatives were screened for their in vitro antimicrobial applications. researchgate.net Among the series, compound 5i , which has two bromo groups on the quinoline moiety, was identified as the most potent against the tested bacterial and fungal strains. researchgate.net Another study on 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives reported significant activity against Staphylococcus aureus and Candida albicans. nih.gov

Antituberculosis Activity Evaluation

The emergence of drug-resistant tuberculosis has necessitated the search for new antitubercular agents. Derivatives of this compound have been explored for their potential in this area.

A series of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide derivatives were assessed for their in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv. nih.gov Active compounds from the in vitro study were further evaluated for their in vivo antitubercular activity in mice. nih.gov

In another study, 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-chloroquinoline derivatives were synthesized and evaluated for their anti-tuberculosis activity. samipubco.comsamipubco.com These compounds showed moderate activity against the standard drugs isoniazid (B1672263) and rifampicin. samipubco.com Molecular docking studies suggested that derivatives 4e and 4f were the most active. samipubco.com The combination of the benzimidazole and quinoline scaffolds is considered a promising strategy for developing new antitubercular agents. nih.govfrontiersin.org

Inhibition of Bacterial Virulence Factors (e.g., PqsR Antagonism in Pseudomonas aeruginosa)

Targeting bacterial virulence factors, such as the quorum-sensing (QS) system, is a promising alternative to traditional antibiotics as it may exert less selective pressure for resistance development. nih.govnih.gov The pqs system in Pseudomonas aeruginosa is a key regulator of virulence gene expression and biofilm maturation. nih.govnih.gov

Research has focused on developing inhibitors of PqsR, a transcriptional regulator in the pqs system. A hit-to-lead optimization process based on a previously reported inhibitor led to the discovery of potent PqsR antagonists with a 1H-benzo[d]imidazole core. nih.gov One of the most potent compounds, 6f (2-(4-(3-((6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile), inhibited the PqsR-controlled reporter fusion in P. aeruginosa at low submicromolar concentrations and significantly inhibited the production of virulence factors like pyocyanin. nih.govnih.gov The study highlighted that replacing a quinazolin-4(3H)-one group with a 1H-benzo[d]imidazol-2-amine group led to a significant enhancement in activity. nih.gov

Structure-Activity Relationship (SAR) Analysis for Optimized Biological Efficacy

The optimization of the biological efficacy of this compound and related compounds has been a subject of extensive structure-activity relationship (SAR) studies. These analyses aim to identify which parts of the molecular structure are crucial for its activity and how modifications can lead to improved potency and better pharmacological properties. nih.gov

SAR studies on 1H-benzo[d]imidazole-based inhibitors targeting the PqsR receptor in P. aeruginosa have yielded specific insights. acs.org A hit-to-lead optimization process revealed that substituting the core benzimidazole structure is key. For instance, replacing the 1H-benzo[d]imidazole with 1-methyl-1H-benzo[d]imidazol-2-thiol, benzo[d]oxazol-2-amine, or benzo[d]thiazol-2-amine resulted in a complete loss of inhibitory activity. acs.org Conversely, the introduction of a 1-methyl-1H-benzo[d]imidazol-2-amine derivative led to a 15-fold increase in activity compared to the initial lead compound. acs.org This indicates a strict requirement for the benzimidazole-amine moiety for potent PqsR antagonism.

Further modifications on a series of 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives demonstrated the impact of substituents on both the indole (B1671886) and benzimidazole rings on antibacterial and antibiofilm efficacy. nih.gov High activity against staphylococci was achieved with specific substitutions, resulting in minimum inhibitory concentrations (MIC) below 1 µg/mL. nih.gov The position and nature of substituents, such as halogens or methyl groups on the benzimidazole ring, were found to be critical. nih.gov

The general principle of combining two or more active pharmacophores into a single hybrid molecule has been a guiding strategy. nih.gov In the case of quinoline-benzimidazole hybrids, the two heterocyclic systems act as the key pharmacophores, while the linker connecting them can be modified to improve properties like water solubility and membrane permeability, thereby enhancing interaction with the target site. nih.govnih.gov

The table below details the impact of specific structural modifications on the biological activity of benzimidazole derivatives.

Core StructureStructural ModificationImpact on Biological ActivityReference
1H-benzo[d]imidazoleReplacement with 1-methyl-1H-benzo[d]imidazol-2-thiolAbolished PqsR inhibitory activity acs.org
1H-benzo[d]imidazoleReplacement with benzo[d]oxazol-2-amineAbolished PqsR inhibitory activity acs.org
1H-benzo[d]imidazoleReplacement with benzo[d]thiazol-2-amineAbolished PqsR inhibitory activity acs.org
1H-benzo[d]imidazoleIntroduction of 1-methyl-1H-benzo[d]imidazol-2-amine15-fold enhancement of PqsR inhibitory activity acs.org
BenzimidazoleN-Boc substitutionHigher inhibitory potency on soluble epoxide hydrolase (sEH) nih.gov
BenzothiazoleExchange with BenzimidazoleRetained dual activity against FLAP and sEH nih.gov

These SAR studies underscore the importance of the benzimidazole-quinoline scaffold and demonstrate that targeted chemical modifications can significantly enhance the desired biological activities, paving the way for the development of more effective therapeutic agents. nih.gov

Applications in Materials Science and Catalysis

Metal Complexes of 2-(1H-Benzo[d]imidazol-2-yl)quinoline as Catalysts

The coordination of this compound to metal centers can afford complexes with tailored catalytic activities. The ligand's electronic properties can be fine-tuned to influence the reactivity of the metallic core, enabling its application in various catalytic processes.

Electrocatalytic Carbon Dioxide (CO2) Reduction Utilizing Ruthenium(II) Complexes

The conversion of carbon dioxide (CO2) into valuable chemical feedstocks is a critical area of research aimed at mitigating greenhouse gas emissions. In this context, ruthenium(II) complexes incorporating this compound have emerged as promising electrocatalysts for CO2 reduction.

Researchers have synthesized and characterized novel mononuclear heteroleptic Ru(II) photosensitizers containing this compound and its derivatives. researchgate.netiaea.org These complexes, such as RuII(bpy)2(L1) where L1 is this compound, have been thoroughly investigated using various spectroscopic and analytical techniques. researchgate.netiaea.org

Electrochemical studies of these ruthenium complexes in a dry acetonitrile solvent have demonstrated their potential for the electrochemical reduction of CO2. researchgate.netiaea.org The catalytic activity is attributed to the unique electronic properties conferred by the benzimidazole-quinoline ligand, which can facilitate the multi-electron transfer processes required for CO2 reduction. While detailed mechanistic studies are ongoing, these initial findings highlight the promise of these complexes in the design of efficient and stable electrocatalysts for CO2 conversion.

A related rhenium(I) complex with this compound has also shown improved activity in CO2 reduction compared to other similar complexes, underscoring the beneficial role of this specific ligand in facilitating catalysis. researchgate.net

Table 1: Electrochemical Properties of a Ruthenium(II) Complex for CO2 Reduction

Complex Solvent Technique Key Finding
RuII(bpy)2(this compound) Dry Acetonitrile Cyclic Voltammetry Shows promise for electrochemical reduction of CO2

Photocatalytic Hydrogen Production Systems

The quest for clean and renewable energy sources has driven significant research into photocatalytic hydrogen production from water. While direct application of this compound in this area is still emerging, the broader class of quinoline-based organic frameworks has shown considerable promise. These materials can be designed to have specific photophysical properties suitable for hydrogen evolution reactions. nih.gov The incorporation of the benzimidazole-quinoline moiety into such frameworks could offer a pathway to new and efficient photocatalytic systems, although specific research on this is limited.

Catalysis in Chiral Benzimidazole (B57391) Derivative Synthesis via Copper Complexes

The synthesis of enantiomerically pure chiral compounds is of paramount importance in the pharmaceutical industry. Copper complexes have been widely explored as catalysts for various asymmetric transformations. A novel trinuclear copper(II) complex incorporating a Schiff base ligand with a quinoline-benzimidazole scaffold has been successfully synthesized and utilized as a powerful catalyst for the preparation of chiral benzimidazoles. nih.gov

This catalytic system has demonstrated high efficiency in the synthesis of compounds such as (R)-1-(1H-benzo[d]imidazol-2-yl)-2-phenylethanamine. nih.gov The use of this copper complex allows for the production of medicinally relevant enantiomers, which is crucial for reducing drug side effects and improving therapeutic efficacy. nih.gov The success of this quinoline-benzimidazole containing complex highlights the potential for designing other catalysts based on this compound for a range of asymmetric syntheses.

Development of Functional Materials (e.g., Nonlinear Optical Materials)

Nonlinear optical (NLO) materials are essential components in modern optoelectronic and photonic technologies, with applications in optical switching, frequency conversion, and data storage. Organic molecules with extended π-conjugated systems and significant charge-transfer characteristics are promising candidates for NLO materials.

Derivatives of benzimidazole and quinoline (B57606) have been the subject of computational and experimental studies to evaluate their NLO properties. dntb.gov.uanih.govacs.org Theoretical investigations on N-(1H-Benzo[d]imidazol-2-yl)-1-(3-substituted phenyl) methanimines have shown that these compounds can exhibit significantly higher NLO responses compared to standard materials like urea, indicating their potential for efficient second-harmonic generation. dntb.gov.ua

The combination of the electron-donating benzimidazole moiety and the electron-accepting quinoline group within the this compound framework creates a donor-π-acceptor (D-π-A) type structure. This architecture is known to enhance the second-order hyperpolarizability (β), a key parameter for NLO activity. Quantum chemical calculations on similar quinoline-based D-A-D-π-A systems have demonstrated that structural modifications can fine-tune the NLO response. nih.gov While direct experimental data on the NLO properties of this compound is not extensively available, the structural analogy to other promising NLO-active benzimidazole and quinoline derivatives suggests its potential in this field.

Table 2: Calculated Nonlinear Optical Properties of a Related Benzimidazole Derivative

Compound Method First Hyperpolarizability (β) Key Finding
N-(1H-Benzo[d]imidazol-2-yl)-1-(phenyl)methanimine DFT Significantly higher than urea Promising for second-harmonic generation

Potential in Chemical Sensor Development

The development of selective and sensitive chemical sensors is crucial for environmental monitoring, medical diagnostics, and industrial process control. Fluorescent chemosensors, in particular, offer a powerful tool for the detection of various analytes due to their high sensitivity and rapid response.

Both quinoline and benzimidazole moieties are well-established fluorophores that have been incorporated into a wide range of chemical sensors. nih.govnih.gov For instance, a fluorescent chemosensor based on 8-aminoquinoline bearing a benzimidazole moiety has been synthesized for the highly selective and sensitive detection of Zn2+ ions. nih.gov The sensing mechanism in this case involves the inhibition of prototropic tautomerization upon binding of the metal ion, leading to a "turn-on" fluorescence response. nih.gov

Given that this compound possesses both of these key structural components, it holds significant potential for the development of novel chemical sensors. The nitrogen atoms in the quinoline and benzimidazole rings can act as binding sites for metal ions or other analytes, and this binding event can modulate the photophysical properties of the molecule, leading to a detectable change in fluorescence or absorbance. While specific applications of this compound as a chemical sensor are yet to be extensively explored, its inherent structural features make it an attractive candidate for the design of new sensing platforms.

Future Research Directions and Overcoming Challenges

Advancement in Synthetic Methodologies for Enhanced Efficiency, Selectivity, and Sustainability

The development of more efficient, selective, and environmentally friendly methods for synthesizing 2-(1H-Benzo[d]imidazol-2-yl)quinoline and its derivatives is a primary focus of future research. Current methods often involve multi-step procedures, which can be time-consuming and generate significant waste.

Future synthetic strategies are expected to focus on:

Catalytic Systems: The use of novel catalysts, including metal-supported heterogeneous catalysts and nanoparticles like zinc oxide (ZnO), is being explored to improve reaction yields and facilitate easier product separation. nih.govresearchgate.net For instance, ZnO nanoparticles have been shown to be effective catalysts in the synthesis of 2-substituted benzimidazoles. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation offers a promising alternative to conventional heating methods, often leading to shorter reaction times and higher yields. researchgate.net

One-Pot Reactions: Designing one-pot, multi-component reactions can significantly enhance efficiency by reducing the number of intermediate purification steps.

Green Chemistry Principles: The use of greener solvents, such as ionic liquids, and catalyst-free conditions are being investigated to minimize the environmental impact of the synthesis process. researchgate.net

Exploration of Novel Coordination Architectures and Investigating Metal-Ligand Reactivity

The ability of this compound to act as a ligand for various metal ions opens up a vast field of coordination chemistry. Future research in this area will likely concentrate on:

Diverse Metal Centers: While some complexes with transition metals like copper and cobalt have been synthesized, there is considerable scope to explore complexation with a wider range of metals, including lanthanides. researchgate.netmdpi.com

Structural Diversity: The synthesis of novel coordination polymers with varied dimensionality (1D, 2D, and 3D) is a key area of interest. mdpi.comnih.gov The final architecture of these polymers can be influenced by factors such as temperature, pH, and solvent. mdpi.com

Coordination Modes: Investigating the different ways the ligand can bind to metal centers is crucial for understanding the properties of the resulting complexes. researchgate.netmdpi.com For example, in some complexes, the ligand coordinates through the nitrogen atoms of the quinoline (B57606) and benzimidazole (B57391) rings, while in others, it may involve other donor atoms if present in substituted derivatives. researchgate.net

Deepening the Understanding of Photophysical Phenomena for Optoelectronic Innovations

Derivatives of this compound have shown potential in optoelectronic applications due to their fluorescent properties. Future research will aim to:

Structure-Property Relationships: A more profound understanding of how the molecular structure influences photophysical properties, such as absorption, emission, and quantum yield, is necessary. researchgate.net

Tuning Emission: The ability to fine-tune the emission color by modifying the chemical structure is a key goal for applications in organic light-emitting diodes (OLEDs).

Nonlinear Optical (NLO) Materials: The exploration of these compounds for NLO applications is an emerging area. researchgate.net Computational studies, such as Density Functional Theory (DFT), can be employed to predict and understand their NLO properties. researchgate.net

Chemosensors: The development of fluorescent chemosensors for detecting specific ions or molecules is another promising research direction. researchgate.net

Integration of Advanced Computational-Experimental Approaches for Rational Design and Prediction

The synergy between computational modeling and experimental work is becoming increasingly vital for the rational design of new molecules with desired properties. Future efforts will likely involve:

In Silico Screening: Employing computational methods to screen virtual libraries of this compound derivatives can help identify promising candidates for synthesis and testing. researchgate.netmdpi.com

QSAR and Pharmacophore Modeling: Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling can be used to understand the key structural features required for a specific biological activity. mdpi.com

Molecular Docking: This technique can predict the binding interactions of these compounds with biological targets, aiding in the design of more potent therapeutic agents. researchgate.netmdpi.com

DFT and TD-DFT Calculations: These computational methods are invaluable for predicting electronic and photophysical properties, guiding the design of new materials for optoelectronic applications. researchgate.netresearchgate.net

Identification of Novel Biological Targets and Development of Multi-Targeting Strategies

The this compound scaffold has been associated with a range of biological activities, including anticancer and antimicrobial effects. rsc.orgnih.govnih.gov Future research in this area will focus on:

New Therapeutic Targets: Identifying novel biological targets for these compounds is crucial for developing new therapies. For instance, some benzimidazole derivatives have been shown to target proteins involved in bacterial cell division. nih.gov

Multi-Targeting Agents: The concept of designing hybrid molecules that can act on multiple targets simultaneously is gaining traction. nih.gov This approach could lead to more effective drugs with a reduced likelihood of resistance development.

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects is essential for their further development as therapeutic agents. Studies have suggested that some derivatives may induce apoptosis and cell cycle arrest in cancer cells. mdpi.comrsc.orgnih.gov

Design and Synthesis of Advanced Materials with Tunable Properties

Beyond their biological and optoelectronic applications, derivatives of this compound can be used to construct advanced materials with tailored properties. This includes:

Metal-Organic Frameworks (MOFs): The use of these ligands in the construction of MOFs could lead to materials with applications in gas storage, separation, and catalysis.

Supramolecular Assemblies: The ability of these molecules to form ordered structures through non-covalent interactions, such as hydrogen bonding, can be exploited to create novel supramolecular materials. mdpi.com

Smart Materials: The development of materials that respond to external stimuli, such as light or pH, is an exciting area of research. The photo-switching properties observed in some related imidazole (B134444) derivatives suggest potential in this area. researchgate.net

Addressing Challenges in the Sustainable Synthesis and Application of this compound Derivatives

While the future of this compound chemistry is promising, several challenges need to be addressed to ensure its sustainable development and application:

Scalability of Synthesis: Many of the current synthetic methods are suitable for laboratory-scale production but may not be easily scalable for industrial applications. Developing robust and scalable synthetic routes is crucial.

Toxicity and Biocompatibility: For biological applications, a thorough evaluation of the toxicity and biocompatibility of these compounds is essential. nih.gov While some derivatives show low cytotoxicity to normal cells, this needs to be a key consideration in the design of new analogs. rsc.orgnih.gov

Stability of Materials: For materials science applications, the long-term stability of the compounds and the devices fabricated from them needs to be ensured.

By addressing these challenges and pursuing the outlined future research directions, the scientific community can unlock the full potential of this compound and its derivatives, leading to significant advancements in medicine, materials science, and technology.

Q & A

Q. What are the common synthetic routes for preparing BQ and its metal complexes?

BQ is synthesized via established methods involving condensation reactions, often starting from o-phenylenediamine and quinoline derivatives. Metal complexes are typically prepared by refluxing BQ with metal salts (e.g., ZnCl₂, PbCl₂, Cu(OAc)₂) in methanol or DMF. For example, Zn and Pb complexes form through 1:1 stoichiometric reactions, while Cu complexes may require acetate ligands and acetic acid co-solvents . Crystallization in DMF or isopropanol/acetic acid mixtures yields single crystals suitable for X-ray analysis .

Q. Which spectroscopic techniques are critical for characterizing BQ derivatives?

Key techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3400 cm⁻¹, C=N vibrations at ~1596 cm⁻¹) .
  • UV/Vis spectroscopy : Reveals electronic transitions (e.g., BQ shows λmax at 288–352 nm; shifts indicate metal coordination) .
  • Single-crystal X-ray diffraction : Resolves bond lengths, angles, and supramolecular interactions (e.g., Zn-Cl bonds at 2.23–2.29 Å in {Zn(BQ)Cl₂}) .
  • Elemental analysis : Confirms stoichiometry (e.g., C 49.76% vs. calcd. 50.36% for Zn-BQ complex) .

Q. How is purity assessed for BQ derivatives, and what methods confirm structural integrity?

Purity is evaluated via melting point consistency, thin-layer chromatography (TLC), and elemental analysis. Structural confirmation relies on NMR (for organic derivatives), mass spectrometry (for molecular ions), and X-ray crystallography (for unambiguous atomic-level resolution) .

Advanced Research Questions

Q. How does the choice of metal ion affect the structural and electronic properties of BQ complexes?

Metal ions dictate coordination geometry and electronic behavior:

  • Zn²⁺ forms tetrahedral complexes with monodentate Cl⁻ ligands, while Pb²⁺ creates polymeric chains via bridging Cl⁻ ligands (Pb-Cl-Pb angles: 81.16–100.10°) .
  • Cu²⁺ adopts a trigonal bipyramidal geometry with acetate ligands, altering redox properties for catalytic applications .
  • Metal-dependent UV/Vis shifts (e.g., Cu-BQ shows λmax at 396 nm vs. Zn-BQ at 352 nm) correlate with ligand-to-metal charge transfer (LMCT) .

Q. What strategies resolve contradictions in crystallographic data for BQ-metal complexes?

Discrepancies in bond angles or R-values are addressed by:

  • Re-refining data with software like SHELXL .
  • Validating hydrogen bonding (e.g., N-H⋯Cl interactions in Zn-BQ with d = 3.37 Å) and π-π stacking (centroid distances: 3.55 Å in Pb-BQ) .
  • Cross-referencing with spectroscopic data (e.g., IR confirms absence of unreacted starting materials) .

Q. How can BQ derivatives be engineered to enhance photophysical properties for fluorescence applications?

Substituents on the benzimidazole or quinoline rings modulate emission:

  • Electron-donating groups (e.g., -OH) increase fluorescence quantum yield via intramolecular proton transfer (ESIPT) .
  • Rigidification via metal coordination reduces non-radiative decay, as seen in Ru-BQ complexes with strong electroluminescence .

Q. What role do non-covalent interactions play in the solid-state packing of BQ complexes?

Hydrogen bonding (e.g., N-H⋯O, C-H⋯Cl) and π-π stacking stabilize crystal lattices:

  • In Pb-BQ, C-H⋯π interactions (3.55 Å) and Cl bridges create 2D networks .
  • For Cu-BQ, O-H⋯O interactions between acetate and solvent molecules direct packing along the c-axis .

Q. How do BQ-based catalysts facilitate electron transfer in oxidation reactions?

Cu-BQ complexes catalyze dopamine oxidation via a Cu(II)/Cu(I) redox cycle, where acetate ligands stabilize intermediates. Mechanistic studies (e.g., EPR, cyclic voltammetry) confirm ligand participation in electron transfer .

Methodological Considerations

Q. What computational approaches predict reactivity/stability of BQ derivatives?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior. Molecular docking models assess binding affinity in biological studies (e.g., antitumor activity) .

Q. How are reaction conditions optimized for high-yield BQ synthesis?

Key factors include:

  • Solvent polarity : DMF enhances solubility of aromatic intermediates .
  • Temperature : Room temperature for stable complexes (e.g., Zn-BQ) vs. reflux for kinetically controlled products .
  • Stoichiometry : Excess metal salt (1.2 eq.) ensures complete ligand coordination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.